molecular formula C19H22N+ B13408632 2-(1-Adamantyl)isoquinolin-2-ium

2-(1-Adamantyl)isoquinolin-2-ium

Cat. No.: B13408632
M. Wt: 264.4 g/mol
InChI Key: HVRSIWPDKDEACR-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)isoquinolin-2-ium is a compound that combines the structural features of adamantane and isoquinoline Adamantane is a polycyclic cage molecule known for its high symmetry and stability, while isoquinoline is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)isoquinolin-2-ium typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)isoquinolin-2-ium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Adamantyl)isoquinolin-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)isoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Adamantyl)isoquinolin-2-ium derivatives, and how do reaction conditions impact yield?

Basic Research Focus
The synthesis of adamantyl-containing isoquinolinium derivatives typically involves:

  • Adamantylation of phenolic or heterocyclic substrates : For example, 2-(1-Adamantyl)phenol derivatives are synthesized via adamantylation of cresol using 1-adamantanol under ion-exchange resin catalysis (e.g., Amberlyst) .
  • Condensation reactions : Reaction of adamantane carboxylic acid derivatives with aromatic diamines (e.g., o-phenylenediamine) in POCl₃ at reflux, yielding high-purity products (e.g., 93% yield for 2-(1-adamantyl)-1H-benzimidazole) .
  • Nucleophilic substitution : Alkylation of intermediates with alkyl halides in DMF under basic conditions (e.g., KOH) to introduce functional groups .

Methodological Considerations :

  • Catalyst choice : Acidic resins or POCl₃ enhance electrophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) improve solubility of adamantane precursors .
  • Temperature control : Reflux conditions (100–120°C) are critical for activating adamantane derivatives in condensation reactions .

Q. How can researchers confirm the structural integrity of this compound compounds?

Advanced Analytical Techniques :

  • X-ray crystallography : Resolves adamantyl geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in 2-(1-Adamantyl)-4-bromoanisole) . Parameters include unit cell dimensions (e.g., monoclinic P21P2_1) and bond angles (C–C–C: 106.6–111.6°) .
  • Multinuclear NMR :
    • ¹H NMR : Adamantyl protons appear as broad singlets (δ 1.6–2.1 ppm), while isoquinolinium protons resonate downfield (δ 7.5–9.0 ppm) .
    • ¹³C NMR : Adamantyl carbons show peaks at 25–45 ppm; isoquinolinium carbons appear at 120–150 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ in oxalamide derivatives) .

Data Cross-Validation :

  • Compare experimental results with computational models (e.g., Cambridge Structural Database) .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What are the key considerations in designing experiments to study the biological activity of adamantyl-isoquinolinium derivatives?

Advanced Research Focus

  • Structure-activity relationship (SAR) studies :
    • Adamantyl positioning : The 1-adamantyl group enhances membrane permeability and metabolic stability due to its lipophilic, rigid structure .
    • Functional group modulation : Substituents like halogens (e.g., Br) or amino groups (e.g., Schiff bases) can improve binding affinity to biological targets .

Methodological Approaches :

  • In vitro assays : Evaluate antiviral/antimicrobial activity using cell-based models (e.g., MIC assays for benzimidazole derivatives) .
  • Enantioselective synthesis : Use chiral catalysts (e.g., adamantyl-substituted chromium(III) complexes) to study stereochemical effects on bioactivity .

Q. How do reaction conditions influence the yield and purity of this compound synthesis?

Data-Driven Optimization :

  • Acid concentration : Nitration of adamantyl-benzimidazole derivatives requires precise HNO₃/H₂SO₄ ratios (1:28) to avoid side reactions .
  • Hydrogenation pressure : Reduction of nitro groups (e.g., to amines) using H₂ at 3–5 atm with Raney Ni achieves >85% yield .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) isolates products with >95% purity .

Contradiction Analysis :

  • Conflicting yields : POCl₃-mediated synthesis yields 93% , while ion-exchange methods yield 66–87% . Differences arise from solvent polarity and catalyst efficiency.

Q. What analytical techniques resolve contradictions in spectral data of adamantyl-isoquinolinium compounds?

Advanced Troubleshooting :

  • Overlapping NMR signals : Use DEPT-135 or 2D-COSY to distinguish adamantyl and aromatic protons .
  • Crystallographic ambiguity : Refine X-ray data with software (e.g., SHELXL) and validate via R-factor convergence (R<0.05R < 0.05) .
  • Mass spectral anomalies : Compare isotopic patterns with theoretical simulations (e.g., M+1 peaks for Cl-containing derivatives) .

Case Study :

  • In 2-(1-Adamantyl)-4-bromoanisole, intramolecular C–H⋯O interactions were confirmed via X-ray, resolving initial IR misinterpretations .

Properties

IUPAC Name

2-(1-adamantyl)isoquinolin-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,13-16H,7-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRSIWPDKDEACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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